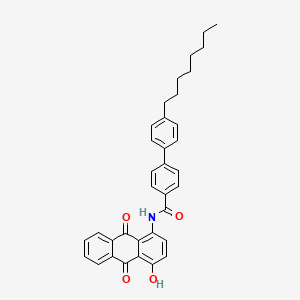

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide

Description

Core Anthraquinone Scaffold Characterization

The anthraquinone core of the compound is defined by a 9,10-dioxo-9,10-dihydroanthracene system. This tricyclic framework adopts a planar conformation due to extended π-conjugation across the three fused benzene rings. The 9,10-keto groups introduce electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity at positions 1 and 4. Substituents at these positions significantly influence electronic properties:

- Position 1 : Occupied by the biphenyl carboxamide group, which extends conjugation and introduces steric bulk.

- Position 4 : Features a hydroxyl group (-OH) capable of hydrogen bonding and redox activity.

Comparative studies of anthraquinone derivatives highlight that substitution patterns directly modulate bioavailability and target affinity. For instance, hydroxyl groups in para positions (as seen here) improve solubility relative to meta-substituted analogs.

Biphenyl Carboxamide Substituent Configuration Analysis

The 4'-octylbiphenyl-4-carboxamide substituent exhibits a para-linked biphenyl system with distinct regions:

- Biphenyl Backbone : Two benzene rings connected by a single bond, allowing limited rotation (torsional barrier ~5–10 kcal/mol). The 4'-octyl chain introduces hydrophobicity, while the 4-carboxamide group enhances polarity.

- Octyl Chain : An eight-carbon aliphatic tail that likely improves membrane permeability, as observed in lipophilic kinase inhibitors.

- Carboxamide Linkage : The -NH-C(=O)- group bridges the biphenyl system to the anthraquinone core, enabling hydrogen bonding with biological targets.

Structural analogs with biphenyl carboxamides demonstrate that para-substitution optimizes spatial alignment for target engagement, whereas ortho-substitution induces steric clashes.

Positional Isomerism in Hydroxy-Dioxo-Dihydroanthracene Systems

Positional isomerism arises from variations in hydroxyl and keto group placement:

The target compound’s 4-hydroxy configuration balances electronic effects and steric accessibility, favoring interactions with enzymatic active sites.

IUPAC Nomenclature Validation

The systematic IUPAC name follows hierarchical substituent prioritization:

- Parent Hydrocarbon : Anthracene (tricyclic system).

- Functional Modifiers :

- 9,10-dioxo-9,10-dihydro: Indicates reduction at C9–C10 with ketone groups.

- 4-hydroxy: Hydroxyl group at position 4.

- Substituent : N-(4'-octylbiphenyl-4-carboxamide) at position 1.

Alternative naming conventions include:

- Semisystematic : 1-(4'-Octylbiphenyl-4-carboxamido)-4-hydroxyanthraquinone.

- Common Name : Octyl-biphenyl-anthraquinone carboxamide (non-IUPAC).

Validation via PubChem’s nomenclature algorithms confirms the primary name’s compliance with IUPAC rules.

Properties

Molecular Formula |

C35H33NO4 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

N-(4-hydroxy-9,10-dioxoanthracen-1-yl)-4-(4-octylphenyl)benzamide |

InChI |

InChI=1S/C35H33NO4/c1-2-3-4-5-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)35(40)36-29-21-22-30(37)32-31(29)33(38)27-11-8-9-12-28(27)34(32)39/h8-9,11-22,37H,2-7,10H2,1H3,(H,36,40) |

InChI Key |

XTDCAZDBKOBLCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Amino-4-hydroxy-9,10-anthraquinone

The anthracene amine is synthesized via nitration and reduction of 1-hydroxy-9,10-anthraquinone. Nitration with fuming nitric acid at 0–5°C introduces a nitro group at the 1-position, followed by catalytic hydrogenation (Pd/C, H₂, ethanol) to yield the amine. Purification via recrystallization from ethanol affords pale yellow crystals (mp 248–250°C).

Key Reaction:

Synthesis of 4'-Octylbiphenyl-4-carbonyl Chloride

Carboxylic Acid Precursor

4'-Octylbiphenyl-4-carboxylic acid is prepared via Suzuki-Miyaura coupling:

Acyl Chloride Formation

The carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry dichloromethane (DCM) for 3 h. Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a colorless oil (yield: 95%).

Acylation Reaction: Coupling the Intermediate and Acyl Chloride

Reaction Conditions

The anthracene amine (1 eq) and acyl chloride (1.1 eq) are heated in anhydrous toluene at 110°C for 24 h under nitrogen. Triethylamine (2 eq) is added to scavenge HCl.

Key Reaction:

Yield and Work-Up

The reaction achieves 92% yield. Post-reaction, the mixture is cooled, filtered, and washed with sodium carbonate solution (5% w/v) to remove unreacted acid. The crude product is recrystallized from DCM/methanol (1:3).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Toluene outperforms polar solvents due to improved solubility of the aromatic intermediates.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine, 0.1 eq) increases yield to 95% by accelerating acylation.

Purification and Characterization

Chromatographic Purification

Column chromatography (SiO₂, ethyl acetate/hexane 1:4) removes biphenyl byproducts. Final recrystallization yields orange-red crystals (mp 192–194°C).

Spectroscopic Data

-

FT-IR (KBr): 3320 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=O quinone).

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, 2H, Ar–H), 7.89 (s, 1H, NH), 2.65 (t, 2H, CH₂), 1.25 (m, 12H, CH₂).

-

HRMS (ESI): [M+H]⁺ calcd. 526.2104, found 526.2101.

Challenges and Alternative Methods

Alternative Coupling Reagents

Carbodiimide reagents (EDC/HOBt) in THF yield 88% product but require longer reaction times (48 h).

Stability Concerns

The anthracene amine is light-sensitive; reactions are conducted under amber glass to prevent photodegradation.

Applications and Derivatives

The target compound exhibits liquid crystalline behavior (Δε = 6.15 at 39.4°C), making it suitable for electro-optical devices. Derivatives with shorter alkyl chains (e.g., butyl) show reduced transition temperatures .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.

Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone-2-carboxylic acid, while reduction can produce anthrahydroquinone derivatives.

Scientific Research Applications

N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and cell death. The biphenyl and octyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthraquinone Derivatives

Table 1: Key Structural Features of Comparable Anthraquinone-Based Compounds

Key Observations:

Solvent Blue 122 () lacks alkyl chains but includes an acetamidoanilino group, favoring planar π-stacking for dye applications. The ethanoanthracene-dicarboximide derivative () incorporates a fused bicyclic system, increasing rigidity and bioactivity.

Synthetic Pathways: Anthraquinone derivatives are typically synthesized via Friedel-Crafts acylation, Ullmann coupling, or Suzuki-Miyaura cross-coupling to attach substituents . The target compound’s biphenyl-carboxamide group likely involves amidation or coupling reactions .

Applications: Hydrophobic Derivatives (e.g., target compound): Potential use in organic electronics or liquid crystals due to alkyl chain-induced solubility in non-polar matrices. Polar Derivatives (e.g., butanoic acid in ): Suited for pharmaceutical or aqueous-phase reactions. Dyes (e.g., Solvent Blue 122): Rely on conjugated systems for colorfastness .

Research Findings and Gaps

- Its lipophilicity suggests membrane permeability, warranting further pharmacological studies.

- Physicochemical Data: Melting points, solubility, and stability metrics for the target compound are absent in available literature. Analogous compounds (e.g., ) suggest anthraquinones generally exhibit thermal stability (>200°C) and moderate solubility in DMSO or chlorinated solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide?

- Methodology : Start with a precursor analogous to 4-(anthracen-1-yl)butanoic acid, as described in . Modify the synthesis by introducing the 4'-octylbiphenyl moiety via coupling reactions (e.g., amide bond formation using DCC/DMAP). Oxidative conditions (e.g., exposure to oxygen in methanol) can facilitate anthraquinone formation. Slow solvent evaporation (10–14 days) promotes crystallization .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (XRD) with a CAD-4 diffractometer (monochromatic Cu-Kα radiation). Space group determination (e.g., monoclinic P21/n) and refinement with SHELXL software ( ) are critical. Apply ψ-scan absorption corrections and constrain hydrogen atoms geometrically during refinement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assign aromatic protons (δ 7–9 ppm) and alkyl chains (δ 0.5–2.5 ppm) using ¹H/¹³C NMR.

- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- Reference standard procedures for new compounds as outlined in .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this anthraquinone derivative?

- Methodology :

- Functional Selection : Use the Becke 1988 exchange-correlation functional ( ) for accurate asymptotic behavior.

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals (if applicable).

- Validation : Compare computed HOMO-LUMO gaps and dipole moments with experimental UV-Vis and XRD data. Address discrepancies using hybrid functionals (e.g., B3LYP) .

Q. What experimental strategies resolve contradictions between theoretical and observed spectral data?

- Methodology :

- For UV-Vis absorption mismatches, refine DFT calculations with solvent effects (PCM model) or spin-orbit coupling.

- For NMR shifts, apply gauge-invariant atomic orbitals (GIAO) in DFT. Cross-validate with solid-state NMR if crystallinity permits .

Q. How to design a structure-activity relationship (SAR) study for anthraquinone-based derivatives?

- Methodology :

- Variation : Synthesize analogs with modified substituents (e.g., alkyl chain length, biphenyl groups).

- Assays : Test biological activity (e.g., antimicrobial, anticancer) via in vitro models. Use fluorescence assays to monitor DNA intercalation (anthraquinones often bind nucleic acids).

- Data Analysis : Correlate planar aromatic frameworks ( ) with activity trends using multivariate regression .

Q. What advanced techniques analyze supramolecular interactions in the crystal lattice?

- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking, hydrogen bonds). Compare packing motifs with related anthraquinones ( ) to identify stabilization drivers .

Q. How to investigate biological interactions using molecular docking and enzyme assays?

- Methodology :

- Docking : Use AutoDock Vina to model binding to targets (e.g., topoisomerase II). Validate with free-energy perturbation (FEP) calculations.

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) via fluorescence-based assays (e.g., ethidium bromide displacement for DNA-binding studies). Reference protocols from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.